molecular formula C20H17N3O2 B2659647 2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile CAS No. 156044-27-8

2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile

Cat. No.: B2659647
CAS No.: 156044-27-8
M. Wt: 331.375
InChI Key: HKBZADPZFFILTR-UHFFFAOYSA-N
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Description

2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes an amino group, a dimethoxyphenyl group, a phenyl group, and a carbonitrile group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the cyclo-condensation of substituted aromatic aldehydes, ammonium acetate, malononitrile, and aryl ketones under neat conditions. This method is advantageous due to its rapid reaction time, environmentally friendly conditions, and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of efficient catalysts, such as guanidine hydrochloride, can enhance the reaction rate and yield. Additionally, the process may be optimized for catalyst recyclability and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to various enzymes and receptors, modulating their activity. For instance, derivatives of this compound have been shown to inhibit specific kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

IUPAC Name

2-amino-6-(3,4-dimethoxyphenyl)-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-24-18-9-8-14(10-19(18)25-2)17-11-15(13-6-4-3-5-7-13)16(12-21)20(22)23-17/h3-11H,1-2H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBZADPZFFILTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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